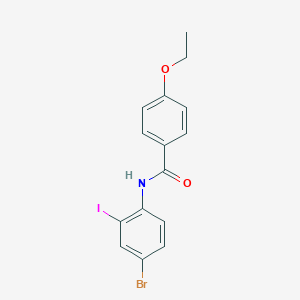![molecular formula C19H31ClN2O3 B283292 N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and has been extensively studied for its ability to inhibit the activity of c-Jun N-terminal kinase (JNK), which is a key regulator of various cellular processes.
作用機序
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, which is a key regulator of various cellular processes, including apoptosis, inflammation, and oxidative stress. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is activated in response to various stress stimuli, including oxidative stress and inflammation, and its activation is implicated in the pathogenesis of various neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. The compound has been shown to protect against neuronal cell death, reduce inflammation, and improve functional outcomes. CEP-1347 has also been shown to modulate the expression of various genes involved in neurodegeneration and has been shown to promote neuronal survival.
実験室実験の利点と制限
CEP-1347 is a potent inhibitor of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity and has been shown to have significant neuroprotective effects in preclinical studies. The compound has a favorable pharmacokinetic profile and can be administered orally, which makes it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
将来の方向性
There are several future directions for the research on CEP-1347. One potential direction is to further optimize the compound to improve its pharmacokinetic properties and reduce its toxicity. Another direction is to investigate the potential therapeutic applications of CEP-1347 in other diseases, such as traumatic brain injury and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of CEP-1347 and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2-chloro-5-ethoxy-4-propoxybenzyl chloride with 3-(4-morpholinyl)propylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of CEP-1347 has been optimized to ensure high yields and purity.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke. The compound has been shown to inhibit N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity, which is implicated in the pathogenesis of these diseases. In preclinical studies, CEP-1347 has demonstrated neuroprotective effects and has been shown to improve functional outcomes in animal models of Parkinson's disease and stroke.
特性
分子式 |
C19H31ClN2O3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C19H31ClN2O3/c1-3-10-25-19-14-17(20)16(13-18(19)24-4-2)15-21-6-5-7-22-8-11-23-12-9-22/h13-14,21H,3-12,15H2,1-2H3 |
InChIキー |
MNVNSCGQJIPKBT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC |
正規SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)